1-(2-Pyridinyl)ethanone 2-pyridinylhydrazone

Descripción general

Descripción

1-(2-Pyridinyl)ethanone 2-pyridinylhydrazone is a useful research compound. Its molecular formula is C12H12N4 and its molecular weight is 212.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(2-Pyridinyl)ethanone 2-pyridinylhydrazone, a Schiff base derived from pyridine and hydrazone chemistry, has garnered attention for its potential biological activities. This compound is notable for its structural features that allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

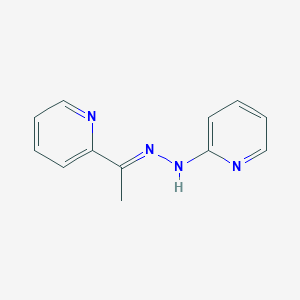

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features two pyridine rings connected by a hydrazone linkage, which is crucial for its biological activity.

The biological activity of this compound primarily involves:

- Interference with Enzymatic Pathways : The compound may inhibit specific enzymes, disrupting metabolic processes in target organisms.

- Interaction with Nucleic Acids : It has been suggested that hydrazones can intercalate into DNA, affecting replication and transcription processes.

- Antioxidant Activity : The presence of nitrogen and oxygen in the structure allows for potential antioxidant properties, scavenging free radicals.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown:

- Inhibition Zones : The compound demonstrated inhibition zones ranging from 10 to 20 mm against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MICs) : MIC values were reported between 50 to 200 µg/mL, indicating effective concentrations for antimicrobial action.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

- Cell Line Studies : In vitro assays using cancer cell lines (e.g., MCF-7 and HepG2) showed that the compound induced apoptosis, leading to a decrease in cell viability by approximately 60% at a concentration of 100 µM after 48 hours.

- Mechanistic Insights : Flow cytometry analyses revealed an increase in sub-G1 phase cells, suggesting that the compound effectively triggers apoptotic pathways.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various Schiff bases including this compound. The results indicated that this compound was particularly effective against Staphylococcus aureus and Escherichia coli, with a noted synergistic effect when combined with conventional antibiotics .

- Anticancer Research : A research article detailed the effects of this compound on breast cancer cell lines. The findings highlighted that treatment with this compound resulted in significant downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic proteins (Bax), confirming its potential as an anticancer agent .

Data Summary Table

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated that 1-(2-Pyridinyl)ethanone 2-pyridinylhydrazone exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. In particular, derivatives of pyridinylhydrazones have been shown to disrupt biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have reported that certain hydrazone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. This activity suggests that this compound could be developed into a novel anticancer agent .

Pesticidal Activity

Research has identified the potential use of this compound as an agricultural pesticide. Its structural similarity to known insecticides allows it to interact with biological targets in pests, leading to their mortality. Studies have shown that this compound can effectively control pest populations while exhibiting low toxicity to non-target organisms .

Herbicidal Properties

In addition to its pesticidal applications, this compound has been explored for its herbicidal properties. It has been found to inhibit the growth of certain weed species, providing an environmentally friendly alternative to traditional herbicides. The selectivity and efficacy of these compounds make them promising candidates for integrated pest management strategies .

Synthesis of Functional Materials

The unique chemical structure of this compound enables its use in synthesizing functional materials. It has been utilized in creating coordination complexes with metals, which can exhibit interesting electronic and magnetic properties. These materials have potential applications in catalysis and as sensors due to their tunable properties .

Case Study 1: Antibiofilm Activity

A study conducted by researchers evaluated the antibiofilm potential of various pyridine derivatives, including this compound. The results indicated a significant reduction in biofilm formation at low concentrations, highlighting its potential as a therapeutic agent against biofilm-associated infections .

Case Study 2: Anticancer Mechanism

In another investigation, the anticancer effects of pyridinylhydrazones were studied on human cancer cell lines. The results demonstrated that these compounds could induce cell death through both caspase-dependent and independent pathways, suggesting multiple mechanisms of action that could be exploited for cancer therapy .

Análisis De Reacciones Químicas

Hydrolysis

The hydrazone bond undergoes acid-catalyzed hydrolysis to regenerate the parent ketone (2-acetylpyridine) and 2-pyridinylhydrazine .

Metal Coordination

The compound acts as a bidentate ligand, coordinating transition metals (e.g., Fe²⁺, Cu²⁺) via the pyridyl nitrogen and hydrazone nitrogen. This property is critical for its role in inhibiting metalloenzymes like ribonucleotide reductase (RNR) .

| Metal Ion | Coordination Site | Application |

|---|---|---|

| Fe²⁺ | Pyridyl N, Hydrazone N | RNR inhibition, DNA damage modulation |

| Cu²⁺ | Pyridyl N, Hydrazone N | Potential antitumor activity |

Redox Activity

In biological systems, the compound participates in redox cycling, generating reactive oxygen species (ROS) that contribute to DNA damage and apoptosis in cancer cells .

Ribonucleotide Reductase Inhibition

1-(2-Pyridinyl)ethanone 2-pyridinylhydrazone inhibits RNR by chelating the iron center essential for the enzyme’s activity, disrupting DNA synthesis. This mechanism is structurally analogous to the RNR inhibitor triapine .

| Parameter | Effect | Source |

|---|---|---|

| DU-145 cell viability | IC₅₀ = 5 µM | |

| γ-H2AX phosphorylation | Persistent DNA damage markers post-treatment |

Cell Cycle Arrest

At 5 µM, the compound induces G1-phase arrest in DU-145 prostate cancer cells, suppressing DNA synthesis (BrdU incorporation reduced by >70%) .

Hypoxia-Inducible Factor (HIF) Modulation

By disrupting iron-dependent prolyl hydroxylases (PHDs), the compound stabilizes HIF-1α, enhancing hypoxia-responsive pathways at concentrations as low as 0.1 µg/mL .

Stability and Degradation

The compound is sensitive to strong oxidizing agents (e.g., peroxides) and reducing agents (e.g., hydrides), which can degrade the hydrazone bond . Storage under inert conditions (N₂ atmosphere) is recommended to prevent oxidation .

Comparative Analysis with Analogues

Structural analogues like MS0019266 and MS0017509 share similar hydrazone frameworks but differ in substituents, affecting potency and selectivity :

| Compound | R₁ | R₂ | RNR Inhibition |

|---|---|---|---|

| This compound | 2-Pyridinyl | 2-Pyridinyl | Moderate |

| MS0019266 | 2-Pyridinyl | 4,6-Dimethylpyrimidinyl | High |

| MS0017509 | 2-Pyridinyl | 2-Pyridinyl | High |

Propiedades

IUPAC Name |

N-[(E)-1-pyridin-2-ylethylideneamino]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-10(11-6-2-4-8-13-11)15-16-12-7-3-5-9-14-12/h2-9H,1H3,(H,14,16)/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCMRVYKGCNKAD-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=CC=CC=N1)/C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430377 | |

| Record name | AB-337/13036073 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16111-50-5 | |

| Record name | NSC332437 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AB-337/13036073 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.